molecular formula C22H26Cl2N2O3S B3537782 N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide

N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide

Cat. No. B3537782
M. Wt: 469.4 g/mol
InChI Key: HRKVSQNBSGFSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has shown potential in the treatment of various disorders, including neuropathic pain, epilepsy, and hypertension. ABT-639 has gained significant attention in the scientific community due to its unique mechanism of action and promising therapeutic potential.

Mechanism of Action

N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide reduces the influx of calcium ions into neurons, thereby reducing their excitability. This mechanism of action has been shown to be effective in the treatment of various disorders, including neuropathic pain and epilepsy.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the activity of neurons in the dorsal horn of the spinal cord, which is involved in the processing of pain signals. N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has been shown to reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a selective T-type calcium channel blocker, which allows for specific targeting of these channels. Additionally, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has been shown to have good bioavailability and pharmacokinetics, which allows for accurate dosing and administration. However, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide also has limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. Additionally, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide. One potential direction is the further study of its potential therapeutic applications, including neuropathic pain, epilepsy, and hypertension. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide and its effects on neuronal excitability. Finally, the development of more efficient and cost-effective synthesis methods for N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide could facilitate its further study and potential therapeutic applications.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of neuropathic pain, a condition characterized by chronic pain caused by damage to the nervous system. N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has also shown potential in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures. Additionally, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of hypertension, a condition characterized by high blood pressure.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O3S/c1-14-10-15(2)21(16(3)11-14)30(28,29)26-8-6-17(7-9-26)22(27)25-13-18-4-5-19(23)12-20(18)24/h4-5,10-12,17H,6-9,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKVSQNBSGFSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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